O-(4-Nitrophenyl)hydroxylamine

Descripción

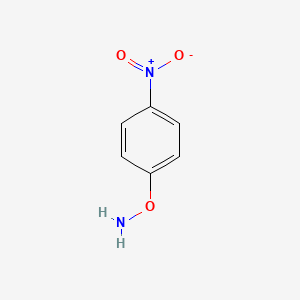

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

O-(4-nitrophenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-11-6-3-1-5(2-4-6)8(9)10/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHKBWPOLBTKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574244 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33543-55-4 | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-Nitrophenyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity of O 4 Nitrophenyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The hydroxylamine group (-ONH2) in O-(4-nitrophenyl)hydroxylamine is a potent nucleophile, enabling its participation in a variety of chemical transformations.

Reactions with Carbonyl Compounds: Oxime and Nitrone Formation

This compound readily reacts with aldehydes and ketones to form the corresponding oxime derivatives. smolecule.com This condensation reaction is a fundamental transformation in organic chemistry, often utilized for the characterization and purification of carbonyl compounds. wikipedia.org The presence of the 4-nitrophenyl group provides a chromophore that enhances the detectability of the resulting oximes in analytical techniques like HPLC and GC. smolecule.com The general reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. wikipedia.org

Table 1: Examples of Oxime Formation with this compound

| Carbonyl Compound | Resulting Oxime | Reference |

|---|---|---|

| Aldehydes | Aldoximes | wikipedia.org |

| Ketones | Ketoximes | wikipedia.org |

Furthermore, this compound can serve as a precursor for the synthesis of nitrones, which are valuable 1,3-dipoles in organic synthesis, particularly in cycloaddition reactions for the construction of heterocyclic systems. smolecule.comresearchgate.net For instance, C-(4-Nitrophenyl)-N-(2-hydroxyphenylmethyl)nitrone has been synthesized from 4-nitrobenzaldehyde (B150856) and the intermediate hydroxylamine derived from salicylaldoxime. cdnsciencepub.com

Amide Formation and Acylation Reactions

This compound and its derivatives have been investigated for their role in chemoselective amide formation. nih.govacs.org The reaction of O-(4-nitrophenyl)hydroxylamines with pyruvic acid derivatives leads to the formation of amides in good yields. nih.govacs.org This transformation is noteworthy for its high chemoselectivity, proceeding efficiently even in the presence of other nucleophilic functional groups such as amines, thiols, alcohols, and carboxylic acids. nih.govacs.org The mechanism involves the nucleophilic attack of the hydroxylamine on the keto-acid, with the 4-nitrophenoxide acting as a good leaving group, facilitating the reaction. smolecule.com The rate of this reaction is influenced by the nature of the leaving group on the hydroxylamine derivative. acs.org

Acylation of the hydroxylamine nitrogen can also be achieved. The reaction of hydroxylamine with activated acyl groups, such as those in p-nitrophenyl acetate, can initially form O-acylhydroxylamines, which can then rearrange to the more stable N-acylated product, a hydroxamic acid. arkat-usa.org

Bioconjugation Reactions Involving this compound

The reactivity of the hydroxylamine moiety makes this compound and related structures useful in bioconjugation, the chemical linking of two molecules where at least one is a biomolecule. thermofisher.com The primary amino group of the hydroxylamine can react with various functional groups on proteins and other biomolecules. thermofisher.com While specific examples directly involving this compound in bioconjugation are not extensively detailed in the provided results, the underlying chemistry of amine-reactive crosslinkers is relevant. thermofisher.com For instance, self-immolative linkers triggered by the reduction of a nitroaromatic group have been developed for targeted drug release in hypoxic environments, a strategy that leverages the nitro group present in this compound. unisi.it

Electrophilic Activation and Transformation Pathways

The O-(4-nitrophenyl) group can be activated to participate in electrophilic reactions, leading to unique chemical transformations.

Generation and Reactivity of Aryloxenium Ions from N-Nitro-O-(4-nitrophenyl)hydroxylamine

N-nitro-O-(4-nitrophenyl)hydroxylamine, synthesized through the oxidative nitration of this compound, serves as a precursor to the highly reactive aryloxenium ion ([NO2C6H4O]+). researchgate.netresearchgate.net The reaction of N-nitro-O-(4-nitrophenyl)hydroxylamine with strong acids like concentrated sulfuric acid or sulfonic acids is proposed to proceed through an intermediate (phenoxy)oxodiazonium ion, which then eliminates a molecule of nitrous oxide (N2O) to generate the aryloxenium ion. researchgate.net This electrophilic species can then react with nucleophiles. For example, reaction with nitriles in the presence of phosphorus pentoxide leads to the formation of 2-substituted-5-nitro-1,3-benzoxazoles. researchgate.net114.55.40 The aryloxenium ion attacks the ortho-carbon atom of the phenyl ring relative to the oxygen. researchgate.net It is important to note that the formation of the aryloxenium ion is not always the operative mechanism; in aqueous solutions of strong acids, 4-nitrophenol (B140041) is the main product, suggesting a different reaction pathway. researchgate.net While O-arylhydroxylamines have been suggested as sources of oxenium ions, studies on related compounds indicate that multiple decomposition pathways can exist, and the products may not always arise from an oxenium ion intermediate. acs.org

Electrophilic Amination Reactions Utilizing O-(2,4-Dinitrophenyl)hydroxylamine Analogues

The related compound, O-(2,4-dinitrophenyl)hydroxylamine, is a well-established electrophilic aminating agent. thieme-connect.comnih.gov It effectively donates an amino group to a wide range of carbon, nitrogen, and oxygen nucleophiles under mild conditions. thieme-connect.com This reactivity is harnessed in various synthetic applications, including the metal-free amination of arylboronic acids to produce primary anilines and the rhodium-catalyzed formation of aziridines from alkenes. aspirasci.comrsc.org O-(2,4-Dinitrophenyl)hydroxylamine has also been used for the specific electrophilic amination of a methionine residue at the active site of the enzyme D-amino acid oxidase. nih.govacs.org The dinitrophenyl group enhances the electrophilicity of the amino group, making it a powerful reagent for introducing unprotected amines into molecules. rsc.org

Redox Chemistry and Electroreduction Mechanisms

The redox behavior of this compound is a critical aspect of its reactivity, influencing its role in various chemical transformations. Its electroreduction, in particular, has been a subject of detailed investigation, revealing complex mechanistic pathways.

Electroreduction Pathways of N-Arylhydroxylamines and Related Derivatives

The electroreduction of N-arylhydroxylamine derivatives, with this compound as a key example, has been studied in aprotic solvents like dimethylformamide (DMF). The primary mechanism identified for this class of compounds is the ECE (Electron transfer-Chemical step-Electron transfer) mechanism. researchgate.net This pathway involves an initial electron transfer to the molecule, followed by a chemical reaction (such as bond cleavage), and then a subsequent electron transfer to the resulting intermediate.

In the case of this compound, the process is further complicated by side reactions of the electrogenerated products with the starting material (the depolarizer). researchgate.net These reactions include the deprotonation of the starting material by anions such as aniline (B41778) and hydroxide (B78521) ions, which are formed during the reduction process. researchgate.net Additionally, nucleophilic substitution of the hydroxyl group of the starting material by anions of aniline and phenylhydroxylamine can occur. researchgate.net

The electrochemical reduction of related nitrophenyl compounds, such as nitrophenyl 1,4-dihydropyridines, in protic media typically involves a four-electron reduction of the nitro group to a hydroxylamine derivative. uchile.cl At acidic pH, the resulting arylhydroxylamine can be protonated and undergo further reduction. uchile.cl In contrast, at alkaline pH (e.g., pH 12), a one-electron reduction to form a nitro radical anion can sometimes be distinguished using techniques like cyclic voltammetry. uchile.cl The study of N-(2-nitrophenyl)- and N-(3-nitrophenyl)hydroxylamines further corroborates the complex electroreduction mechanisms in aprotic solvents. researcher.life

Radical Anion Formation and N-OH Bond Cleavage

A crucial step in the electroreduction of this compound is the formation of a radical anion upon the initial electron transfer. researchgate.net This transient species is central to the subsequent chemical transformations. The key chemical step following the formation of the radical anion is the cleavage of the N-OH bond. researchgate.net

The ECE mechanism for this compound can be summarized as follows:

E (Electron Transfer): The molecule accepts an electron to form a radical anion.

C (Chemical Step): The radical anion undergoes cleavage of the N-OH bond.

E (Electron Transfer): The resulting species undergoes further electron transfer.

The stability and reactivity of the initially formed radical anion are influenced by the solvent and the molecular structure. The cleavage of the N-OH bond is a defining feature of the reactivity of hydroxylamine derivatives in redox processes. While the formation of an azobenzene (B91143) derivative through the substitution of the hydroxyl group by a phenylhydroxylamine anion has a minor contribution in the timescale of electroanalytical methods, it becomes a dominant pathway during bulk electrolysis. researchgate.net The homolytic cleavage of the N-O bond is also a proposed mechanism in the reaction of N-aroyl-N-arylhydroxylamines with o-nitrobenzenesulfenyl chloride, leading to the formation of acylamino radicals. oup.com

Catalytic Applications in Organic Transformations

This compound has emerged as a valuable reagent in modern organic synthesis, particularly in the development of catalytic enantioselective reactions and its application in dynamic systems.

This compound as an Enantioselective Catalyst

This compound serves as an effective nitrogen donor in catalytic enantioselective amination reactions. A notable application is in the Rh(II)-catalyzed amination of triisopropylsilyl enol ethers to produce chiral α-amino ketones, which are precursors to compounds like ketamine analogs. acs.orglookchem.com In these reactions, high levels of enantioselectivity (81–91% ee) have been achieved. acs.orglookchem.com

The reaction is often performed in the presence of a chiral Rh(II) catalyst and a base such as 4-N,N-dimethylaminopyridine (DMAP). lookchem.com The choice of the hydroxylamine derivative is crucial; for instance, replacing O-(2,4-dinitrophenyl)hydroxylamine with this compound led to improved enantioselectivity in certain cases. lookchem.com The reaction rate can be significantly enhanced by using trifluoroethanol as the solvent, which is thought to facilitate the transfer of the NH2 group to the Rh(II) catalyst through hydrogen bonding. lookchem.com It is worth noting that other hydroxylamine derivatives, such as O-phenylhydroxylamine and O-pivaloylhydroxylamine, were found to be unreactive under similar conditions, highlighting the specific role of the 4-nitrophenyl group. lookchem.com

| Substrate | Catalyst | Amine Source | Enantiomeric Excess (ee) | Reference |

| Triisopropylsilyl enol ethers | Chiral Rh(II) complex | This compound | 81-91% | acs.org, lookchem.com |

Role in Imine Exchange Reactions and Dynamic Combinatorial Chemistry

This compound plays a role in the field of dynamic combinatorial chemistry (DCC), which utilizes reversible reactions to generate libraries of compounds that can adapt their composition in response to a target. researchgate.net Imine exchange is a common reversible reaction employed in DCC. rsc.org

The exchange reaction in O-aryl oximes has been studied as a potential basis for aqueous dynamic combinatorial libraries. researchgate.net A specific example involves the interaction between 3-pyridinealdehyde O-phenyloxime and O-(p-nitrophenyl)hydroxylamine. researchgate.net The mechanism of this exchange is proposed to involve a rate-limiting hydration of the oxime molecule, with the reaction rate being independent of the aryloxyamine concentration and pD. researchgate.net This controlled and reversible nature of the reaction is a key requirement for its application in DCC. researchgate.net

Furthermore, O-(4-nitrophenyl)hydroxylamines have been used in chemoselective amide formation with pyruvic acid derivatives. acs.org Competition experiments have demonstrated that this reaction can proceed with high selectivity in the presence of other nucleophiles like α-amino acids, phenols, acids, thiols, and amines, suggesting its potential for creating complex, yet specific, molecular assemblies. acs.org The principles of dynamic covalent chemistry, such as those involving imine formation, allow for the creation of adaptive systems where the most stable products are preferentially formed. rsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Application | Reference |

| 3-Pyridinealdehyde O-phenyloxime | O-(p-Nitrophenyl)hydroxylamine | Imine Exchange | Dynamic Combinatorial Chemistry | researchgate.net |

| N-Phenethyl-O-(4-nitrophenyl)hydroxylamine | Pyruvic acid derivatives | Chemoselective Amide Formation | Selective Synthesis | acs.org |

Computational Chemistry and Spectroscopic Investigations of O 4 Nitrophenyl Hydroxylamine

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction pathways involving O-(4-Nitrophenyl)hydroxylamine and its derivatives.

DFT Studies on Reaction Mechanisms and Intermediates

DFT studies have provided significant insights into the reaction mechanisms of related compounds. For instance, in the reaction of N-nitro-O-(4-nitrophenyl)hydroxylamine with strong acids like concentrated sulfuric acid (H₂SO₄) or sulfonic acids (RSO₃H), computational analysis at the B3LYP/6-311+G(d) level of theory supports a mechanism proceeding through a (phenoxy)oxodiazonium ion intermediate, [NO₂C₆H₄O-N=N=O]⁺. researchgate.net This intermediate is proposed to eliminate a molecule of nitrous oxide (N₂O) to form a highly reactive aryloxenium ion, [NO₂C₆H₄O]⁺, which then reacts with available nucleophiles. researchgate.net

Similarly, the reaction of N-nitro-O-(4-nitrophenyl)hydroxylamine with nitriles in the presence of phosphorus pentoxide (P₄O₁₀) is also believed to proceed via the formation of this aryloxenium ion, which subsequently reacts with the nitrile to form 2-substituted-5-nitro-1,3-benzoxazoles. researchgate.net These computational models help in understanding the formation of key reactive intermediates that govern the product distribution.

DFT calculations have also been employed to study the hydrolysis mechanism of imine oximes. In one study, the hydrolysis of (4-nitro-phenyl)-(1-phenyl-ethylimino)-acetaldehyde oxime was investigated using the B3LYP method. mdpi.com The calculations revealed a stepwise mechanism involving the formation of a tetrahedral carbinolamine intermediate, with calculated energy barriers for its formation being relatively low. mdpi.com

Thermodynamic and Kinetic Parameter Determination

Computational methods are also crucial for determining the thermodynamic and kinetic parameters of reactions. In the study of the reaction between N-nitro-O-(4-nitrophenyl)hydroxylamine and strong acids, thermodynamic parameters for the elementary steps leading to the formation of the (phenoxy)oxodiazonium and aryloxenium ions were calculated. researchgate.net These calculations provide a quantitative understanding of the feasibility and energy landscape of the proposed reaction pathway.

Kinetic studies, often complemented by computational analysis, are essential for understanding reaction rates. For example, the kinetics of imine exchange reactions of O-alkyl and O-aryl oximes have been studied, revealing dependencies on reagent concentrations and pH. researchgate.net While specific kinetic data for this compound was not detailed in the provided search results, the principles of these studies are directly applicable.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior, which is crucial for understanding reactivity and interactions. While specific MD simulation studies exclusively on this compound were not found, the application of these techniques to structurally related and functionally analogous systems provides a framework for its potential analysis.

MD simulations have been effectively used to study the conformational dynamics of complex biomolecules, such as the HIV-1 Nef protein, revealing how conformational flexibility influences its function. nih.gov For smaller molecules, MD can elucidate preferred conformations and the transitions between them, which can be critical for understanding reaction stereoselectivity and mechanisms. For example, MD simulations have been used to investigate the conformational ensemble of enzymes like cytochrome P450 2B4 in a membrane environment, showing how different conformations facilitate ligand access and egress. nih.gov Such approaches could be applied to understand how the conformation of this compound influences its reactivity in different solvent environments or when interacting with other molecules.

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and monitoring of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a powerful tool for the structural characterization of this compound and its reaction products. ¹H and ¹³C NMR are routinely used to confirm the molecular structure. acs.org For instance, in the study of N-nitro-O-(4-nitrophenyl)hydroxylamine, ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectra were used to infer its equilibrium with the aci-form (N=NOOH). researchgate.net

NMR is also invaluable for mechanistic studies. In situ NMR monitoring can track the progress of a reaction, identifying intermediates and determining reaction kinetics. acs.org For example, ¹H NMR spectroscopy was used to study the kinetics of imine exchange reactions of O-aryl oximes, including the reaction between benzaldehyde (B42025) O-phenyloxime and O-(p-nitrophenyl)hydroxylamine. researchgate.net These studies provide direct evidence for proposed reaction mechanisms.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (aromatic) | 7.0 - 8.5 |

| ¹H (amine) | 5.0 - 6.0 |

| ¹³C (aromatic) | 110 - 150 |

| ¹⁵N (nitro) | -10 to 10 |

| ¹⁵N (hydroxylamine) | -280 to -320 |

Mass Spectrometry (LC-MS) for Identification and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for the identification of this compound and for monitoring its reactions. nih.gov LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for analyzing complex reaction mixtures.

LC-MS has been used to determine the structure of nitrated products of phthalazinone derivatives. researchgate.net In the development of pharmaceutical compounds, LC-MS is a standard method for identifying and quantifying impurities, including those that may arise from side reactions or degradation. acs.org For example, a direct LC-MS method has been developed for the determination of the genotoxic impurity hydroxylamine (B1172632) in pharmaceutical compounds. nih.gov This highlights the capability of LC-MS to detect and quantify even trace amounts of hydroxylamine-related species. The technique is also crucial in reaction monitoring, allowing for the identification of intermediates and final products in complex chemical transformations. mdc-berlin.dechromatographyonline.com

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 155.04512 |

| [M+Na]⁺ | 177.02706 |

| [M-H]⁻ | 153.03056 |

| [M+NH₄]⁺ | 172.07166 |

| [M+K]⁺ | 193.00100 |

Data sourced from PubChem. uni.lu

Vibrational Spectroscopy (IR, Raman, SERS) for Functional Group Analysis and Adsorption Studies

Vibrational spectroscopy, encompassing infrared (IR), Raman, and Surface-Enhanced Raman Spectroscopy (SERS), provides profound insights into the molecular structure of this compound. These techniques are instrumental for identifying its constituent functional groups and for studying its interaction and orientation when adsorbed onto surfaces.

Functional Group Analysis with IR and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular "fingerprint," allowing for detailed functional group identification. For this compound, the spectra are dominated by vibrations originating from the phenyl ring, the nitro group (NO₂), and the aminoxy group (-ONH₂).

The analysis of these spectra is often supported by Density Functional Theory (DFT) calculations, which can predict vibrational frequencies and help in making precise band assignments. researchgate.netmdpi.com

Key vibrational modes for this compound include:

Nitro Group (NO₂) Vibrations: The nitro group is characterized by strong and distinct symmetric and asymmetric stretching vibrations. The asymmetric stretching (νₐₛ NO₂) typically appears at a higher frequency than the symmetric stretching (νₛ NO₂). These are generally observed in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. qut.edu.au

Phenyl Ring Vibrations: The benzene (B151609) ring exhibits several characteristic vibrations, including C-H stretching, C-C in-ring stretching, and C-H bending modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. libretexts.org The C-C stretching vibrations within the ring usually appear in the 1400-1600 cm⁻¹ range. researchgate.net

Aminoxy (-ONH₂) Vibrations: The N-H stretching vibrations of the hydroxylamine moiety are expected in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The N-O stretching vibration is expected between 1000 and 1600 cm⁻¹, though its exact position can be influenced by coupling with other modes. qut.edu.au The C-N stretching vibration connected to the ring is also a key identifier.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related compounds.

Table 1: Characteristic Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3300-3500 | N-H stretching | IR, Raman |

| ~3000-3100 | Aromatic C-H stretching | IR, Raman |

| ~1600, ~1585 | C-C in-ring stretching | IR, Raman |

| ~1500-1570 | NO₂ asymmetric stretching | IR, Raman |

| ~1340-1370 | NO₂ symmetric stretching | IR, Raman |

| ~1000-1100 | N-O stretching | IR, Raman |

Adsorption Studies with Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces, typically silver or gold. xmu.edu.cn The technique not only enhances the Raman signal by several orders of magnitude but also provides information on the molecule's orientation with respect to the metal surface. leibniz-ipht.de The enhancement of specific vibrational modes depends on their proximity and orientation to the surface, a principle governed by SERS selection rules. mdpi.comleibniz-ipht.de

For this compound, SERS studies can elucidate how the molecule binds to a metal colloid, such as silver. The molecule can interact with the surface via the lone pair electrons of the oxygen or nitrogen atoms of the hydroxylamine group, or through the π-system of the phenyl ring and the nitro group. The observed SERS spectrum reveals which functional groups are closest to the surface.

Research on similar molecules like 4-nitrophenol (B140041) (4-NTP) and other nitrophenyl derivatives on silver surfaces provides a framework for interpreting the SERS spectra of this compound. researchgate.netresearchgate.netresearchgate.net

Orientation via Nitro and Aminoxy Groups: If the molecule adsorbs onto the silver surface primarily through the nitro and/or aminoxy groups, a significant enhancement of the NO₂ and NH₂ vibrational modes would be expected. The presence of strongly enhanced bands corresponding to these groups suggests an orientation where the molecule is positioned more or less perpendicular to the surface, with the substituent groups pointing towards the metal. researchgate.netresearchgate.net

Orientation via Phenyl Ring: If the interaction is dominated by the π-electrons of the aromatic ring, the in-ring vibrational modes will be strongly enhanced. This typically indicates that the molecule is adsorbed in a tilted or flat orientation relative to the surface. researchgate.netnih.gov

The analysis of the SERS spectrum allows for a detailed understanding of the adsorption mechanism at the molecular level.

Table 2: Interpretation of SERS Bands for Adsorption Analysis of this compound on a Silver Surface

| Observed SERS Bands (cm⁻¹) | Assignment | Interpretation of Enhancement |

|---|---|---|

| ~1350 | NO₂ symmetric stretching | Indicates interaction of the nitro group with the metal surface. Suggests a perpendicular or tilted orientation. researchgate.netresearchgate.net |

| ~1000-1600 | Phenyl ring modes (e.g., ring breathing, C-C stretch) | Enhancement of ring modes suggests π-electron interaction with the surface, implying a tilted or parallel orientation. researchgate.netnih.gov |

| ~3300-3500 | N-H stretching | Enhancement suggests the aminoxy group is proximate to the surface. researchgate.net |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrophenol (4-NTP) |

| Silver |

Applications of O 4 Nitrophenyl Hydroxylamine in Chemical Synthesis and Research

Reagent in Organic Synthesis

In the field of organic chemistry, O-(4-Nitrophenyl)hydroxylamine serves as a key building block and reagent for creating a range of valuable molecules.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzoxazoles, Triazoles, Oxadiazolones)

While hydroxylamine (B1172632) derivatives are broadly used in the synthesis of nitrogen-containing heterocycles, specific documented examples of this compound being employed as a direct reagent for the synthesis of benzoxazoles, triazoles, or oxadiazolones are not detailed in the available research literature. The synthesis of such heterocyclic systems typically involves a variety of established synthetic routes which may not specifically utilize this particular hydroxylamine derivative.

Precursor for Nitrones and Other Valuable Intermediates

This compound is a recognized precursor for the synthesis of other reactive intermediates. A notable application is its use in the preparation of N-nitro-O-(4-nitrophenyl)hydroxylamine. This transformation is achieved through an oxidative nitration process, reacting this compound with potassium nitrite (B80452) (KNO₂) or sodium nitrite (NaNO₂) in the presence of an oxidant like PhI(OAc)₂. The resulting N-nitro derivative is the first of its kind to be isolated in its acidic H-form, highlighting the role of the O-(4-nitrophenyl) group in stabilizing the molecule. researchgate.net

General synthesis of nitrones often involves the reaction of phenylhydroxylamine derivatives with various substituted benzaldehydes. researchgate.net This general reactivity suggests the potential for this compound to be used in creating specific nitrone structures, which are themselves important intermediates in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions.

Derivatizing Agent for Aldehydes and Ketones

Hydroxylamine derivatives are well-established reagents for the derivatization of aldehydes and ketones. The reaction between the nucleophilic nitrogen of the hydroxylamine and the electrophilic carbonyl carbon results in the formation of an oxime. quora.com This reaction is a reliable method for characterizing and quantifying carbonyl compounds.

The general mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl group, followed by a series of proton transfers and the elimination of a water molecule to form the C=N-OH bond of the oxime. quora.com While this chemistry is fundamental to hydroxylamines, specific studies detailing the application of this compound as a standard derivatizing agent for aldehydes and ketones, including reaction kinetics and yields for various carbonyl compounds, are not extensively covered in the available literature. However, other substituted hydroxylamines, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBOA), are widely used for this purpose in analytical chemistry, demonstrating the utility of this class of compounds. nih.gov

Role in Proteomics and Biological Studies

The unique reactivity of this compound has been explored in the context of biological molecules, leading to applications in proteomics and interaction studies.

Labeling Reagent for Amino Acids and Peptides in Proteomics Research

While there are brief mentions of this compound in the context of custom antibody labeling, detailed research findings or established protocols for its use as a general labeling reagent for amino acids and peptides in proteomics research are not available in the cited literature. biosynth.com The field of proteomics more commonly employs other hydroxylamine derivatives for specific tasks, such as using hydroxylamine for the chemical digestion of proteins by cleaving Asn-Gly bonds. nih.gov

Interaction Studies with Biomolecules

Significant research has been conducted on the chemoselective reactions of this compound derivatives with biological molecules, particularly pyruvic acid. nih.govacs.org These studies demonstrate that these hydroxylamines can react with pyruvic acid derivatives to form amides with good yields. nih.govacs.org

The key finding is the high degree of selectivity this reaction exhibits in the presence of other biological nucleophiles. Competition experiments have shown that the amide-forming reaction proceeds efficiently even in the presence of an excess of other common biomolecules, as detailed in the table below. nih.govacs.org

| Nucleophile Tested | Molar Equivalence (vs. Pyruvic Acid) | Outcome of Competition Experiment |

| Glycine | Excess | Chemoselective amide formation with pyruvic acid occurs. |

| Cysteine | Excess | Chemoselective amide formation with pyruvic acid occurs. |

| Phenol | Excess | Chemoselective amide formation with pyruvic acid occurs. |

| Hexanoic Acid | Excess | Chemoselective amide formation with pyruvic acid occurs. |

| Lysine | Excess | Chemoselective amide formation with pyruvic acid occurs. |

This table summarizes the results from competition experiments where N-phenethyl-O-(4-nitrophenyl)hydroxylamine was reacted with pyruvic acid in the presence of various other nucleophilic biomolecules. The results indicate a high chemoselectivity for the reaction with pyruvic acid. nih.govacs.org

This selectivity suggests that the leaving group ability of the N-OR substituent plays a crucial role in the reactivity with pyruvic acid. acs.org Such biocompatible reactions, which proceed under mild conditions without interfering with other functional groups, are highly valuable for developing probes and modification strategies in complex biological systems. acs.org

Advanced Material Science and Sensing Applications

Development of Photosensitive Materials and Recording Media

A comprehensive review of scientific literature and patent databases does not indicate that this compound has been utilized in the development of photosensitive materials or recording media. Research on this compound has predominantly focused on its applications in synthetic organic chemistry.

Applications in Analytical Chemistry beyond Derivatization

Currently, there is a lack of available research detailing the use of this compound as a primary reagent in analytical chemistry for applications other than derivatization. While the detection of hydroxylamines, in general, is a subject of analytical interest, this specific compound has not been developed as a probe or sensing agent for colorimetric, fluorometric, or electrochemical analysis. One study noted that its reaction to form amides releases 4-nitrophenol (B140041), which could serve as a convenient colorimetric indicator for that specific reaction's progress, but this is an indirect application. acs.org

Contributions to Drug Design and Medicinal Chemistry Scaffolds

This compound and its derivatives serve as valuable reagents in the construction of complex molecular frameworks for medicinal chemistry. Their unique reactivity allows for the synthesis of novel scaffolds that are explored for various therapeutic targets.

A primary contribution of this class of compounds is their use in chemoselective amide bond formation. nih.gov Research has demonstrated that N-substituted O-(4-nitrophenyl)hydroxylamines react efficiently with pyruvic acid derivatives to form amides in good yields. acs.orgnih.gov This reaction exhibits remarkable selectivity, proceeding effectively even in the presence of other highly nucleophilic functional groups. nih.gov This chemoselectivity is a significant advantage in the synthesis of complex molecules, as it minimizes the need for protecting groups, thereby streamlining the synthetic process. acs.orgnih.gov

In competition experiments, N-phenethyl-O-(4-nitrophenyl)hydroxylamine was reacted with pyruvic acid in a buffered solution containing a variety of other nucleophiles. The results highlighted the exceptional selectivity of the hydroxylamine for the α-keto acid, forming the desired amide with high preference over potential side reactions with amines, thiols, phenols, and other acids. nih.gov

| Competing Nucleophile | Reaction Condition | Outcome |

| Glycine | 68% DMSO/phosphate buffered saline | Significant chemoselectivity for amide formation observed. |

| Cysteine | 68% DMSO/phosphate buffered saline | Significant chemoselectivity for amide formation observed. |

| Phenol | 68% DMSO/phosphate buffered saline | Significant chemoselectivity for amide formation observed. |

| Hexanoic Acid | 68% DMSO/phosphate buffered saline | Significant chemoselectivity for amide formation observed. |

| Lysine | 68% DMSO/phosphate buffered saline | Significant chemoselectivity for amide formation observed. |

The hydroxylamine functional group itself has been a subject of interest in drug design. Historically, it was often flagged as a "structural alert" in medicinal chemistry, a label given to chemical motifs with a potential for toxicity, which limited its use. nih.govnih.gov However, recent research has challenged this perception, demonstrating that appropriately substituted hydroxylamines, particularly N,N,O-trisubstituted hydroxylamines, can be incorporated into drug scaffolds to create stable, non-toxic, and potent therapeutic candidates. nih.govacs.org

This has led to the exploration of the hydroxylamine moiety as a bioisostere—a functional group that can replace another to enhance a molecule's physicochemical or pharmacological properties without disrupting its essential biological activity. nih.govdrughunter.compatsnap.com For instance, N,N,O-trisubstituted hydroxylamines have been investigated as bioisosteres for ether and branched alkyl units. nih.gov Studies have shown that this replacement can lead to a favorable reduction in lipophilicity (logP) and an improvement in metabolic stability and plasma protein binding, all while causing a negligible increase in molecular weight. nih.gov Such modifications are highly desirable during the lead optimization phase of drug discovery. nih.govnih.gov

The therapeutic potential of scaffolds derived from related hydroxylamines is exemplified by the development of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy. nih.govnih.gov Researchers discovered that a simple, commercially available compound, O-benzylhydroxylamine, is a potent IDO1 inhibitor. nih.gov Subsequent structure-activity relationship studies on derivatives of this scaffold led to the identification of compounds with nanomolar-level potency in cellular assays, highlighting the value of the O-alkylhydroxylamine framework in designing targeted therapeutics. nih.gov

Future Directions and Emerging Research Avenues for O 4 Nitrophenyl Hydroxylamine

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of aryl hydroxylamines often involves multi-step processes that utilize stoichiometric amounts of hazardous reagents, leading to significant waste generation. Future research is increasingly focused on developing greener, more sustainable synthetic methodologies that align with the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and avoidance of hazardous substances.

Emerging sustainable routes for the synthesis of O-(4-Nitrophenyl)hydroxylamine and related compounds include:

Catalytic Hydrogenation: The selective hydrogenation of 4-nitroanisole (B1192098) or related nitroaromatics using supported noble metal catalysts, such as platinum on silica (B1680970) (Pt/SiO₂), represents a promising green alternative. rsc.org These reactions can be performed under mild conditions (e.g., room temperature and atmospheric pressure of hydrogen) and can achieve high yields and selectivity with the aid of additives that prevent over-reduction to the corresponding aniline (B41778). rsc.org The key advantage is the use of catalytic amounts of reagents and the production of water as the primary byproduct.

Electrochemical Synthesis: Electrosynthesis offers a sustainable platform for chemical production by using electricity to drive reactions, thereby eliminating the need for chemical reducing agents. semanticscholar.org Research into the electrocatalytic reduction of nitroarenes on novel electrode materials, such as copper sulfide (B99878) (CuS), could provide a direct and environmentally benign route to aryl hydroxylamines. semanticscholar.org This approach minimizes waste and often allows for reactions to be conducted in aqueous media without organic solvents.

Transfer Hydrogenation: This method utilizes safe and readily available hydrogen donor molecules, such as hydrated hydrazine (B178648) or sodium hypophosphite, in the presence of a catalyst. mdpi.com It circumvents the need for high-pressure hydrogen gas, making the process inherently safer and more accessible. Soluble nanoparticle catalysts are being explored to enhance the efficiency and selectivity of transfer hydrogenation for the preparation of N-aryl hydroxylamines. mdpi.com

The greenness of these synthetic routes can be evaluated using various metrics, as detailed in the table below. Future research will likely focus on optimizing these routes to improve their efficiency and further minimize their environmental impact. semanticscholar.orgresearchgate.netmdpi.comresearchgate.netprimescholars.comscribd.com

Table 1: Comparison of Green Metrics for Aryl Hydroxylamine (B1172632) Synthesis Routes

| Synthetic Route | Key Advantages | Potential Green Metrics Improvement | Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | High atom economy, uses H₂ as a clean reductant, water as a byproduct. rsc.org | High Atom Economy, Low E-Factor. | Use of precious metal catalysts, safety concerns with H₂ gas. |

| Electrochemical Synthesis | Avoids chemical oxidants/reductants, can use aqueous media. semanticscholar.org | Very Low E-Factor, potential for renewable electricity input. | Electrode stability, selectivity, and energy efficiency. |

| Transfer Hydrogenation | Avoids high-pressure H₂ gas, uses safer hydrogen donors. mdpi.com | Improved safety profile, good atom economy depending on the donor. | Stoichiometric byproducts from the hydrogen donor. |

| Traditional Reduction (e.g., Zn/NH₄Cl) | Inexpensive reagents. | Low Atom Economy, High E-Factor. | Large amounts of metallic waste, often requires harsh conditions. |

In-depth Mechanistic Studies of Complex Reactions

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. For this compound, future mechanistic studies will be pivotal in harnessing its full synthetic potential.

A key area of investigation is its reaction with α-keto acids, such as pyruvic acid derivatives, which leads to the chemoselective formation of amides. nih.govacs.org Mechanistic studies have suggested that the reaction proceeds via a pathway where the leaving group ability of the O-(4-nitrophenyl) substituent plays a critical role in determining the reaction rate. nih.gov This reaction exhibits remarkable chemoselectivity, showing a preference for α-keto acids even in the presence of other nucleophiles like amino acids, thiols, and phenols. nih.govacs.org

Future research is expected to focus on:

Kinetic Analysis: Detailed kinetic studies will help to elucidate the rate-determining steps and the influence of substituents on both the hydroxylamine and the electrophile. This will enable the fine-tuning of reaction conditions for optimal efficiency.

Intermediate Trapping and Spectroscopic Analysis: The identification and characterization of transient intermediates through techniques like low-temperature NMR, mass spectrometry, and in-situ IR spectroscopy will provide direct evidence for the proposed reaction pathways.

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., ¹⁸O, ¹⁵N) will help to trace the path of atoms throughout the reaction, confirming bond-forming and bond-breaking events.

Exploring Reactions with Other Electrophiles: Expanding mechanistic investigations to reactions with a wider range of electrophiles will broaden the synthetic utility of this compound. dur.ac.uk Understanding these mechanisms will be essential for developing novel transformations.

Development of New Catalytic Systems

While this compound is often used as a stoichiometric reagent, future research will likely explore its integration into novel catalytic cycles. The development of new catalytic systems could unlock more efficient and selective transformations.

Potential research directions include:

Redox Catalysis: The redox properties of the hydroxylamine functionality could be exploited in catalytic cycles. For instance, systems where this compound acts as a renewable oxidant or reductant could be developed. The CuFe₂O₄/hydroxylamine system, which generates reactive oxygen species for the degradation of pollutants, serves as an example of how hydroxylamines can be used in catalytic oxidation processes. researchgate.net

Enzyme-Catalyzed Reactions: Exploring the use of enzymes to catalyze reactions involving this compound could lead to highly selective and environmentally friendly synthetic methods, particularly for the synthesis of chiral compounds.

The goal of this research will be to reduce the amount of reagent required from stoichiometric to catalytic, which is a core principle of green and sustainable chemistry.

Expanded Applications in Chemical Biology and Material Science

The unique reactivity of this compound makes it an attractive candidate for applications beyond traditional organic synthesis, particularly in the fields of chemical biology and material science.

In Chemical Biology: The highly chemoselective reaction of this compound with α-keto acids provides a powerful tool for bioconjugation. nih.govacs.org This reaction can be used to selectively label proteins and other biomolecules that contain or can be modified to contain an α-keto acid moiety. Future research could explore:

Site-Specific Protein Modification: Developing protocols for the site-specific labeling of proteins to create antibody-drug conjugates, PET imaging agents, or fluorescently tagged proteins for biological studies.

In-situ Bioconjugation: Leveraging the compound's reactivity for the formation of bioconjugates within a biological system, allowing for real-time monitoring or targeted drug delivery.

Development of Bio-responsive Probes: Designing probes where the reaction with a specific biological keto acid triggers a measurable signal (e.g., fluorescence), enabling the detection of disease biomarkers.

In Material Science: The functional groups present in this compound offer opportunities for the synthesis of novel polymers and functional materials.

Monomer Synthesis and Polymerization: The compound could serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers. The nitro group can be reduced to an amine, providing a handle for further polymerization or cross-linking. The synthesis of copolymers using N-(4-Nitrophenyl) maleimide (B117702) demonstrates the incorporation of this functionality into polymer backbones. ijert.org

Polymer Modification and Functionalization: this compound could be used to modify the surface of existing polymers, introducing new functional groups to alter properties like hydrophilicity, adhesion, or biocompatibility. mdpi.comresearchgate.net

Photo-responsive Materials: The related o-nitrobenzyl group is a well-known photolabile protecting group. researchgate.net Research into photo-responsive materials based on the O-(4-nitrophenyl) scaffold could lead to the development of smart materials that change their properties upon exposure to light.

Hydrogels and Nanoparticles: The compound could be incorporated into hydrogel or nanoparticle formulations to impart specific chemical reactivity or to serve as a cross-linking agent. mdpi.comresearchgate.net

Polymerization Inhibition/Control: Hydroxylamine derivatives are known to act as inhibitors in free-radical polymerization. whiterose.ac.ukmdpi.com Further studies could investigate the role of this compound in controlling polymerization reactions to produce polymers with well-defined architectures.

Advanced Computational Modeling for Predictive Research

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design, and providing deep mechanistic insights. For this compound, advanced computational modeling will be instrumental in accelerating research and discovery.

Future computational studies are expected to focus on several key areas:

Reactivity Prediction: Using methods like Density Functional Theory (DFT), researchers can calculate reaction energy barriers to predict the feasibility of new reactions and understand the factors controlling selectivity. This can help in screening potential substrates and catalysts before embarking on extensive experimental work.

Mechanistic Elucidation: Computational modeling can map out entire potential energy surfaces for reactions, identifying transition states and intermediates that are difficult to observe experimentally. This is particularly valuable for understanding the complex, multi-step reactions in which this compound may participate.

Design of Novel Catalysts: Computational tools can be used to design new catalysts with enhanced activity and selectivity for reactions involving this compound. By modeling the interaction between the substrate and the catalyst's active site, researchers can rationally design more effective catalytic systems.

Prediction of Molecular Properties: Modeling can predict various physicochemical properties of this compound and its derivatives, such as bond dissociation energies, redox potentials, and electronic structure. This information is crucial for understanding its reactivity and for designing new applications.

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Research Objective | Expected Outcome | Relevance |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculate reaction energy profiles and transition state geometries. | Elucidation of reaction mechanisms and prediction of product selectivity. | Optimizing known reactions and discovering new transformations. |

| Ab initio methods (e.g., CCSD(T)) | Provide high-accuracy benchmark calculations for energies and properties. | Highly reliable data for calibrating less computationally expensive methods. | Establishing a fundamental understanding of intrinsic molecular properties. |

| Molecular Dynamics (MD) Simulations | Simulate the behavior of the molecule in different solvent environments or interacting with biomolecules. | Understanding solvent effects on reaction rates and binding modes in biological systems. | Guiding the design of bioconjugation experiments and formulation studies. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with reactivity or biological activity for a series of derivatives. | Predictive models for designing new reagents with tailored properties. | Accelerating the development of new functional molecules for specific applications. |

Q & A

Q. What are the optimized synthetic routes for O-(4-nitrophenyl)hydroxylamine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via hydrolysis of ethyl N-4-nitrophenoxyacetimidate using HCl in acetonitrile, followed by condensation with 1-(4-hydroxyphenyl)heptane-1,3-dione in acetic acid. Key factors include:

- Solvent Choice : Acetonitrile ensures efficient hydrolysis, while acetic acid facilitates rearrangement.

- Temperature Control : Room temperature minimizes side reactions during hydrolysis.

- Intermediate Isolation : The in situ formation of 1-(4-hydroxyphenyl)-3-((4-nitrophenoxy)imino)heptan-1-one is critical for product purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to confirm purity (>98% as per commercial standards) .

- Spectroscopy : Employ H/C NMR to verify the hydroxylamine moiety (δ ~8.0 ppm for aromatic protons) and nitro group (stretching at ~1520 cm in IR).

- Mass Spectrometry : ESI-MS (m/z 154.12 [M+H]) validates molecular weight .

Q. What storage protocols ensure the stability of this compound?

- Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., N) at 2–8°C. Avoid moisture to prevent hydrolysis of the hydroxylamine group. Stability testing via periodic HPLC analysis is recommended .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in forming heterocyclic compounds?

- Methodological Answer : The compound acts as a nucleophile in cyclization reactions. For example, in acetic acid, it undergoes condensation with diketones to form benzofuran derivatives via a proposed [1,3]-sigmatropic rearrangement. Computational studies (DFT) can map transition states, while trapping intermediates with quenching agents (e.g., DO) validates mechanistic pathways .

Q. What strategies resolve contradictory spectral data for this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves ambiguities in nitro-group orientation or hydroxylamine tautomerism.

- Isotopic Labeling : Use N-labeled analogs to distinguish overlapping NMR signals.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., O-(2,4-dinitrophenyl)hydroxylamine) to identify artifacts .

Q. How can reaction conditions be tailored for this compound in nucleophilic substitution reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.